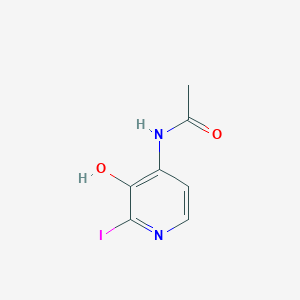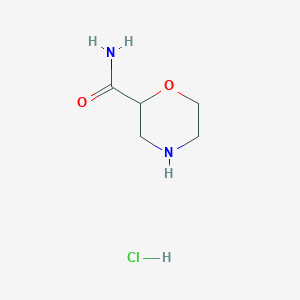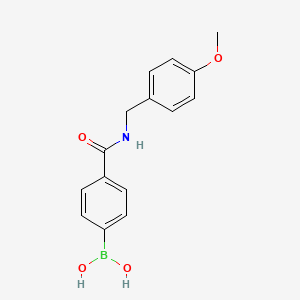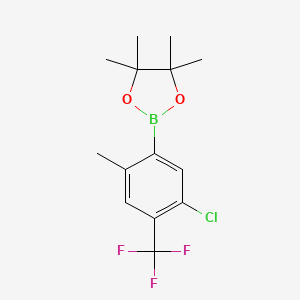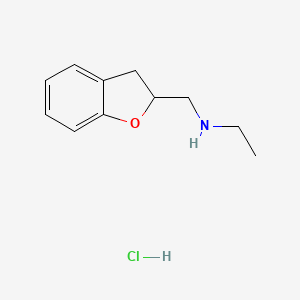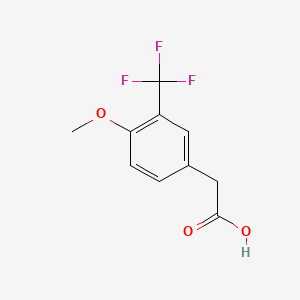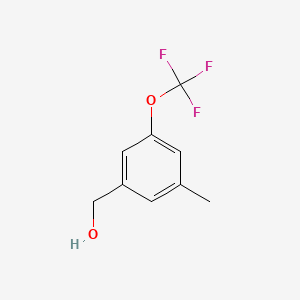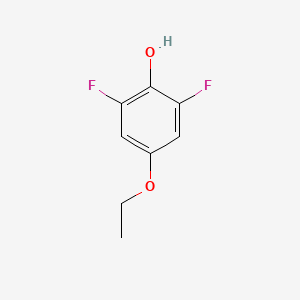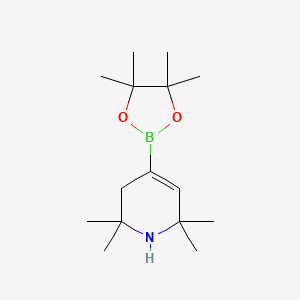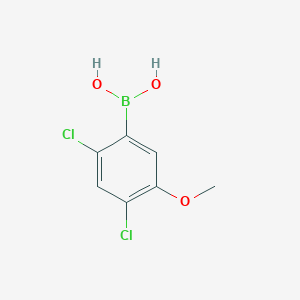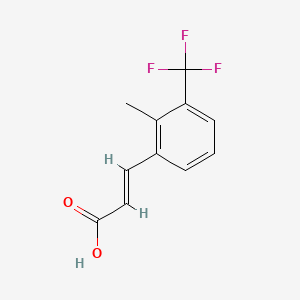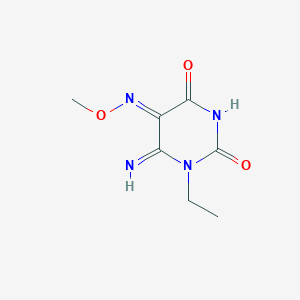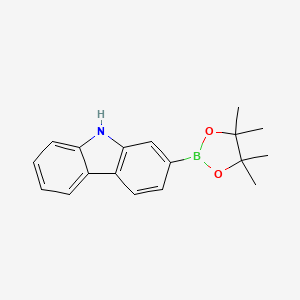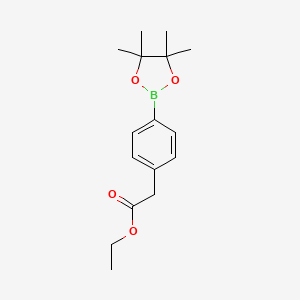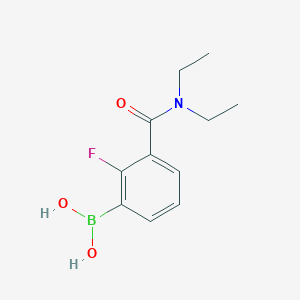
3-(Diethylcarbamoyl)-2-fluorophenylboronic acid
Übersicht
Beschreibung
3-(Diethylcarbamoyl)-2-fluorophenylboronic acid is a chemical compound with the molecular formula C11H15BFNO3 . It has a molecular weight of 239.05 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H15BFNO3/c1-3-14(4-2)11(15)8-5-9(12(16)17)7-10(13)6-8/h5-7,16-17H,3-4H2,1-2H3 . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.Physical And Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm3, a boiling point of 447.2±55.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.1 mmHg at 25°C . It also has a molar refractivity of 60.5±0.4 cm3, a polar surface area of 61 Å2, and a molar volume of 197.2±5.0 cm3 .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformations
Facile Synthesis of Fluorobenzonitrile Derivatives : A study by Szumigala et al. (2004) outlines the synthesis of various fluorobenzonitrile derivatives, including those related to fluorophenylboronic acid. This synthesis is significant for the development of new chemical compounds and materials (Szumigala et al., 2004).
Preparation of Bromoacetyl-Fluorophenylboronic Acid : Liu Zao (2005) describes the synthesis of 4-(2-Bromoacetyl)-3-fluorophenylboronic acid, demonstrating the versatility of fluorophenylboronic acids in creating diverse chemical structures (Liu Zao, 2005).
Analytical and Spectroscopic Studies
Vibrational Spectra Analysis : Erdoğdu et al. (2009) conducted a detailed analysis of the vibrational spectra of 2-fluorophenylboronic acid, highlighting its significance in spectroscopic studies and molecular characterization (Erdoğdu et al., 2009).
Adsorption Mechanism Studies : Piergies et al. (2013) explored the adsorption mechanisms of fluorophenylboronic acids, providing insights into their interaction with surfaces and potential applications in surface chemistry (Piergies et al., 2013).
Biological and Medical Applications
Bacteria Detection : Wannapob et al. (2010) utilized 3-aminophenylboronic acid for the detection of bacteria, showcasing the potential of fluorophenylboronic acids in biosensing and medical diagnostics (Wannapob et al., 2010).
Antifungal Activity : Borys et al. (2019) investigated the antifungal activity of formylphenylboronic acids, including fluorophenylboronic acid derivatives, contributing to the development of new antifungal agents (Borys et al., 2019).
Material Science and Engineering
Electropolymerization for Sensor Development : Zou et al. (2020) researched the electropolymerization of aminophenylboronic acids, including fluorine-containing derivatives, for developing advanced sensors (Zou et al., 2020).
Glucose-Sensing Materials : Alexeev et al. (2004) utilized fluorophenylboronic acids for creating photonic crystal glucose-sensing materials, highlighting their potential in noninvasive glucose monitoring technologies (Alexeev et al., 2004).
Safety And Hazards
The compound is classified as a warning hazard under the GHS classification system . It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, avoiding contact with skin and eyes, wearing protective equipment, and ensuring adequate ventilation .
Eigenschaften
IUPAC Name |
[3-(diethylcarbamoyl)-2-fluorophenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BFNO3/c1-3-14(4-2)11(15)8-6-5-7-9(10(8)13)12(16)17/h5-7,16-17H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAQMDUIVKQVUMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)C(=O)N(CC)CC)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00674482 | |
| Record name | [3-(Diethylcarbamoyl)-2-fluorophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00674482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Diethylcarbamoyl)-2-fluorophenylboronic acid | |
CAS RN |
1072946-28-1 | |
| Record name | [3-(Diethylcarbamoyl)-2-fluorophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00674482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



